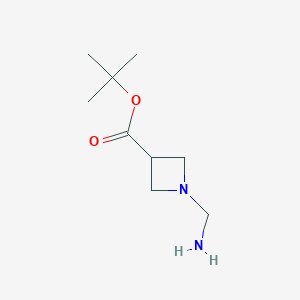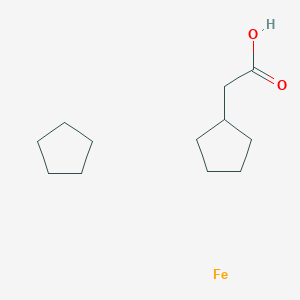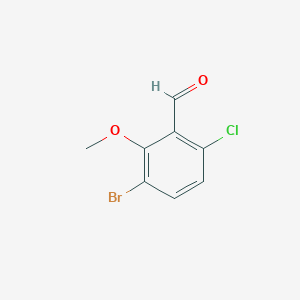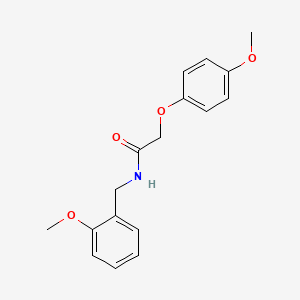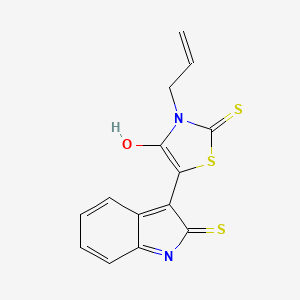![molecular formula C17H15NO7 B15149241 5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B15149241.png)
5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid is an organic compound with a complex structure It is characterized by the presence of a methoxyphenoxy group, an acetylamino group, and a benzene-1,3-dicarboxylic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid typically involves multiple steps. One common approach is to start with benzene-1,3-dicarboxylic acid, which undergoes a series of reactions to introduce the methoxyphenoxy and acetylamino groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce simpler hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various effects such as inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzene-1,3-dicarboxylic acid derivatives with different substituents. Examples include:
- 4-Methoxybenzene-1,3-dicarboxylic acid
- 5-Amino-3-methylisoxazole-4-carboxylic acid
- 2-Methoxy-5-(phenylamino)methylphenol
Uniqueness
What sets 5-{[(4-Methoxyphenoxy)acetyl]amino}benzene-1,3-dicarboxylic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C17H15NO7 |
|---|---|
Peso molecular |
345.30 g/mol |
Nombre IUPAC |
5-[[2-(4-methoxyphenoxy)acetyl]amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H15NO7/c1-24-13-2-4-14(5-3-13)25-9-15(19)18-12-7-10(16(20)21)6-11(8-12)17(22)23/h2-8H,9H2,1H3,(H,18,19)(H,20,21)(H,22,23) |
Clave InChI |
ZLIIPDMXKWKRMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


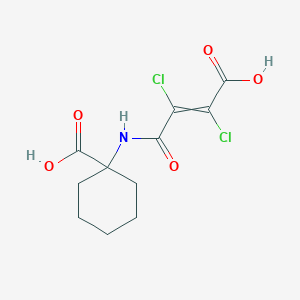
![2-{[(4-butylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15149171.png)
![2-{3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15149177.png)
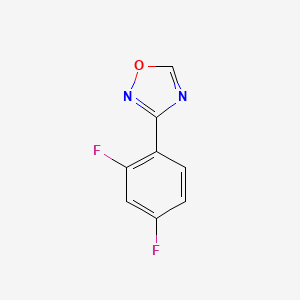
![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B15149190.png)

![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3,4-dimethylaniline](/img/structure/B15149195.png)
![1-[4-(benzyloxy)phenyl]-5-oxo-N-phenylpyrrolidine-3-carboxamide](/img/structure/B15149202.png)
